

Application of "lock-in" modified CycloSal-d4TMP in experiments

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Compound of Interest

Compound Name: CycloSal-d4TMP

Cat. No.: B1197086

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Application Notes for "Lock-in" Modified CycloSal-d4TMP

Introduction

"Lock-in" modified **CycloSal-d4TMP** is a second-generation pronucleotide of 2',3'-didehydro-2',3'-dideoxythymidine monophosphate (d4TMP), the active form of the anti-HIV nucleoside analog stavudine (d4T).[1][2][3] The CycloSal (cycl S) technology utilizes a lipophilic salicyl alcohol moiety to mask the phosphate group, facilitating the passive diffusion of the pronucleotide across the cell membrane.[2][4] The "lock-in" modification is a conceptual extension designed to trap the pronucleotide intracellularly, thereby increasing its therapeutic efficacy.[3][5] This is achieved by attaching an esterase-cleavable group to the CycloSal moiety via a linker.[3][4] Once inside the cell, cellular esterases cleave the ester group, exposing a polar carboxylate group. This negatively charged molecule is then "locked" within the cell, where it subsequently undergoes hydrolysis to release the active d4TMP.[3][4]

Mechanism of Action

The "lock-in" mechanism enhances the intracellular concentration of the pronucleotide, leading to a more sustained release of the active d4TMP. This strategy aims to improve the antiviral potency of d4T and overcome potential limitations associated with the parent nucleoside, such as inefficient intracellular phosphorylation.[2][4][6] The delivery of d4TMP bypasses the need

for the first phosphorylation step, which is often a rate-limiting step in the activation of nucleoside analogs and a point of drug resistance.[7][8]

Applications

The primary application of "lock-in" modified **CycloSal-d4TMP** is in the field of anti-HIV drug development.[1][9] It serves as a valuable tool for researchers and scientists in the following areas:

- **Antiviral Drug Discovery:** Studying the structure-activity relationship of novel pronucleotide analogs to enhance antiviral efficacy and overcome drug resistance.[2][6]
- **Drug Delivery Research:** Investigating advanced pronucleotide strategies for targeted and sustained intracellular drug delivery.[3][4]
- **Virology and Molecular Biology:** Elucidating the mechanisms of HIV replication and the role of nucleotide metabolism in viral life cycles.

Data Presentation

The following tables summarize the quantitative data on the hydrolysis and anti-HIV activity of **CycloSal-d4TMP** derivatives.

Table 1: Hydrolysis Half-lives of **CycloSal-d4TMP** Derivatives

Compound	Medium	pH	Temperature (°C)	Half-life (t _{1/2})	Reference
CycloSal-d4TMP	PBS	7.3	37	4.4 h	--INVALID-LINK--
7-methyl-cycloSal-d4TMP	PBS	7.3	37	-	--INVALID-LINK--
"Lock-in" CycloSal-d4TMP (Ester)	PBS	7.3	37	Slower than in cell extracts	--INVALID-LINK--
"Lock-in" CycloSal-d4TMP (Ester)	CEM Cell Extracts	-	37	Markedly lower than in PBS	--INVALID-LINK--

Table 2: Anti-HIV Activity of **CycloSal-d4TMP** Derivatives in CEM Cells

Compound	Cell Line	Virus Strain	EC ₅₀ (μM)	Reference
d4T	CEM/0	HIV-1	0.04 - 0.1	--INVALID-LINK--
CycloSal-d4TMP (diastereomer 1)	CEM/0	HIV-1	0.02 - 0.05	--INVALID-LINK--
CycloSal-d4TMP (diastereomer 2)	CEM/0	HIV-1	1.0 - 2.0	--INVALID-LINK--
CycloSal-d4TMP	CEM/TK ⁻	HIV-2	0.01 - 0.03	--INVALID-LINK--

Experimental Protocols

1. Hydrolysis of "Lock-in" Modified **CycloSal-d4TMP**

This protocol describes the procedure to determine the hydrolysis rate of "lock-in" modified **CycloSal-d4TMP** in phosphate-buffered saline (PBS) and in cell extracts.

- Materials:
 - "Lock-in" modified **CycloSal-d4TMP**
 - Phosphate-Buffered Saline (PBS), pH 7.3
 - CEM/0 cell extracts
 - HPLC system with a C18 reverse-phase column
 - Acetonitrile (ACN)
 - Trifluoroacetic acid (TFA)
 - Incubator at 37°C
 - Microcentrifuge tubes
- Protocol:
 - Prepare a stock solution of "lock-in" modified **CycloSal-d4TMP** in a suitable organic solvent (e.g., DMSO).
 - For chemical hydrolysis, dilute the stock solution in pre-warmed PBS (pH 7.3) to a final concentration of 100 µM.
 - For enzymatic hydrolysis, dilute the stock solution in pre-warmed CEM/0 cell extracts to a final concentration of 100 µM.
 - Incubate the solutions at 37°C.
 - At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
 - Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile.
 - Centrifuge the samples to precipitate proteins.
 - Analyze the supernatant by HPLC.

- Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase: A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).
- Flow Rate: 1 mL/min
- Detection: UV at 267 nm
- Quantify the disappearance of the parent compound and the appearance of the hydrolysis products over time to calculate the half-life.

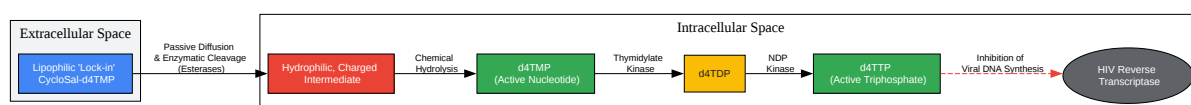
2. Anti-HIV Activity Assay in CEM Cells

This protocol outlines the procedure for evaluating the antiviral activity of "lock-in" modified **CycloSal-d4TMP** against HIV-1 in CEM cells using an MTT assay to measure cell viability.

- Materials:
 - CEM/0 or CEM/TK⁻ cells
 - HIV-1 stock (e.g., strain IIIB)
 - "Lock-in" modified **CycloSal-d4TMP**
 - d4T (as a positive control)
 - RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
 - 96-well microtiter plates
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
 - Microplate reader
- Protocol:

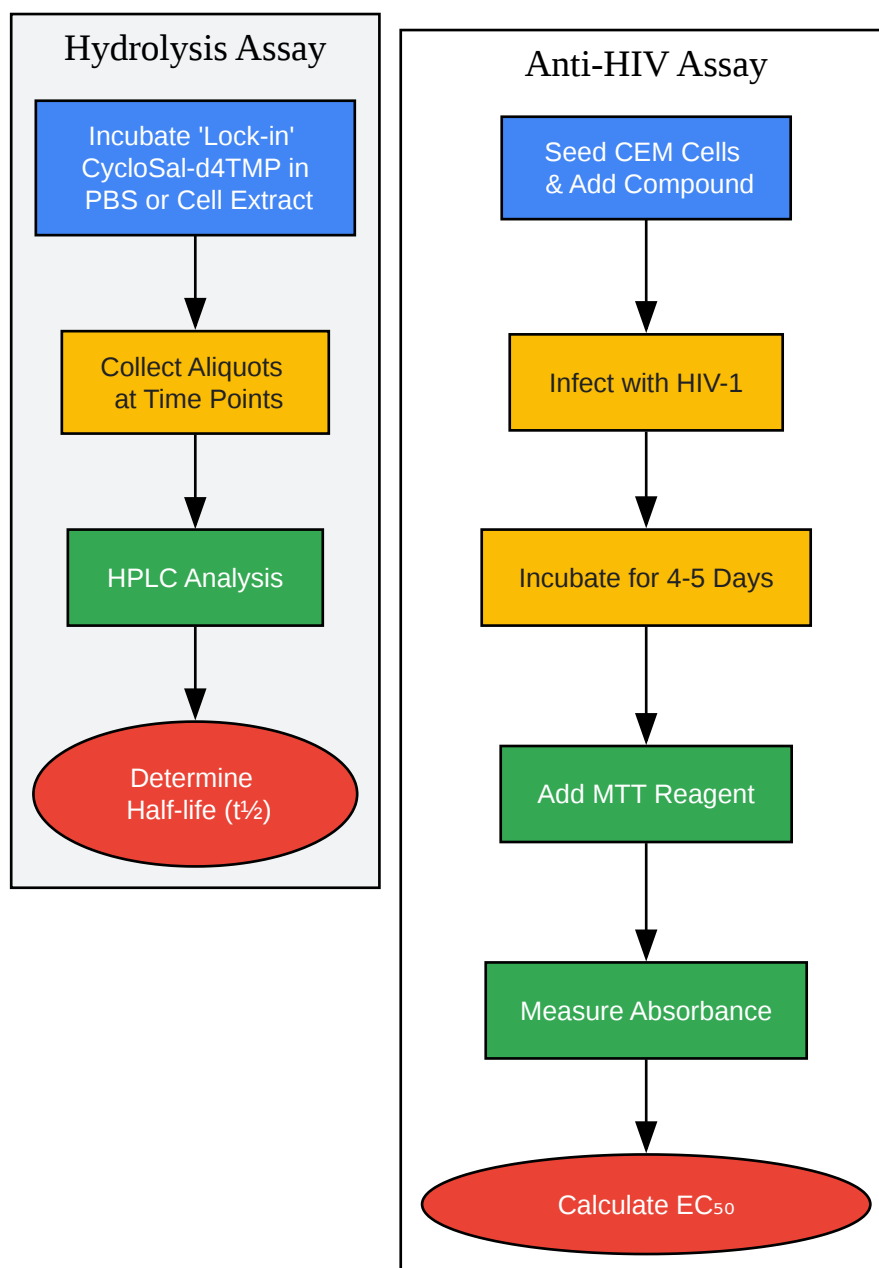
- Seed CEM cells into a 96-well plate at a density of 5×10^4 cells/well in 100 μL of culture medium.
- Prepare serial dilutions of the test compounds ("lock-in" modified **CycloSal-d4TMP** and d4T) in culture medium.
- Add 100 μL of the compound dilutions to the wells containing the cells. Include a no-drug control.
- Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1. Include uninfected control wells.
- Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.
- After the incubation period, add 20 μL of MTT solution to each well.
- Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
- Add 100 μL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of cell viability against the drug concentration.

Mandatory Visualization



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Caption: Intracellular activation pathway of "lock-in" **CycloSal-d4TMP**.



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Caption: Workflow for key experiments with "lock-in" **CycloSal-d4TMP**.

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